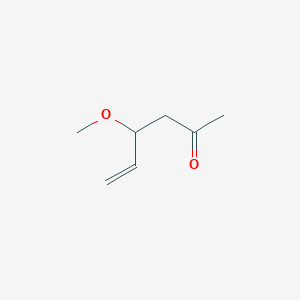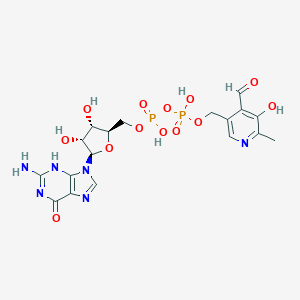
Guanosine diphosphopyridoxal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine diphosphopyridoxal (GDPL) is a coenzyme that plays a crucial role in various biochemical and physiological processes. It is a derivative of pyridoxal 5'-phosphate, which is an active form of vitamin B6. GDPL is involved in the synthesis and metabolism of amino acids, neurotransmitters, and other essential molecules in the body.
作用機序
Guanosine diphosphopyridoxal acts as a coenzyme by binding to enzymes and facilitating their catalytic activity. It can also act as a substrate for enzymes that convert it into other essential molecules. Guanosine diphosphopyridoxal is involved in the synthesis of neurotransmitters, such as dopamine, serotonin, and norepinephrine, by serving as a coenzyme for aromatic amino acid decarboxylase. Guanosine diphosphopyridoxal is also involved in the transamination of amino acids, such as alanine, aspartate, and glutamate, by serving as a coenzyme for aminotransferases.
生化学的および生理学的効果
Guanosine diphosphopyridoxal has several biochemical and physiological effects in the body. It is essential for the synthesis of neurotransmitters, which play a crucial role in the regulation of mood, behavior, and cognition. Guanosine diphosphopyridoxal is also involved in the metabolism of amino acids, which are the building blocks of proteins. Guanosine diphosphopyridoxal deficiency has been linked to various neurological disorders, such as epilepsy, autism, and Parkinson's disease.
実験室実験の利点と制限
Guanosine diphosphopyridoxal has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. Guanosine diphosphopyridoxal is also water-soluble, which makes it easy to handle and manipulate. However, Guanosine diphosphopyridoxal has some limitations as well. It is not very specific and can bind to other enzymes and molecules, which can interfere with the results of the experiment. Moreover, Guanosine diphosphopyridoxal has a short half-life and can be rapidly degraded in the body.
将来の方向性
There are several future directions for the study of Guanosine diphosphopyridoxal. One direction is to investigate the role of Guanosine diphosphopyridoxal in the regulation of gene expression. Another direction is to explore the potential therapeutic applications of Guanosine diphosphopyridoxal and its analogs in the treatment of neurological disorders. Moreover, the development of new synthetic methods for Guanosine diphosphopyridoxal and its analogs can lead to the discovery of novel coenzymes and therapeutic agents.
合成法
Guanosine diphosphopyridoxal can be synthesized by reacting pyridoxal 5'-phosphate with guanosine diphosphate (GDP) in the presence of magnesium ions. The reaction results in the formation of Guanosine diphosphopyridoxal and magnesium pyrophosphate. The reaction can be carried out in vitro or in vivo, depending on the purpose of the study.
科学的研究の応用
Guanosine diphosphopyridoxal has been extensively studied for its role in various biochemical and physiological processes. It has been used as a coenzyme in enzymatic reactions, such as the transamination of amino acids and the synthesis of neurotransmitters. Guanosine diphosphopyridoxal has also been used as a fluorescent probe to study protein-ligand interactions and enzyme kinetics. Moreover, Guanosine diphosphopyridoxal has been used as a precursor for the synthesis of pyridoxal 5'-phosphate analogs, which have potential therapeutic applications.
特性
CAS番号 |
117643-62-6 |
|---|---|
製品名 |
Guanosine diphosphopyridoxal |
分子式 |
C18H22N6O13P2 |
分子量 |
592.3 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl hydrogen phosphate |
InChI |
InChI=1S/C18H22N6O13P2/c1-7-12(26)9(3-25)8(2-20-7)4-34-38(30,31)37-39(32,33)35-5-10-13(27)14(28)17(36-10)24-6-21-11-15(24)22-18(19)23-16(11)29/h2-3,6,10,13-14,17,26-28H,4-5H2,1H3,(H,30,31)(H,32,33)(H3,19,22,23,29)/t10-,13-,14-,17-/m1/s1 |
InChIキー |
JMKGOAIKKDLOTO-IWCJZZDYSA-N |
異性体SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O |
SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O |
正規SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O |
同義語 |
guanosine diphosphopyridoxal |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



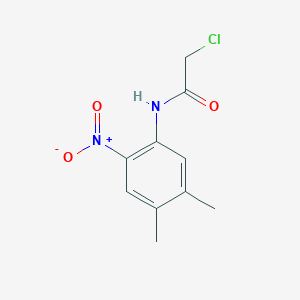
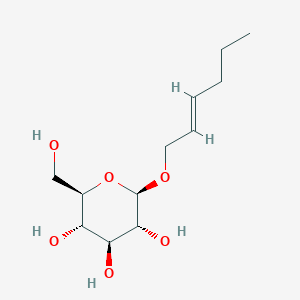


![[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide](/img/structure/B56258.png)
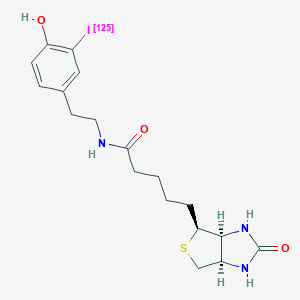
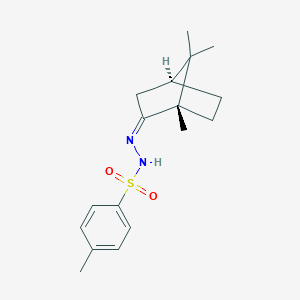
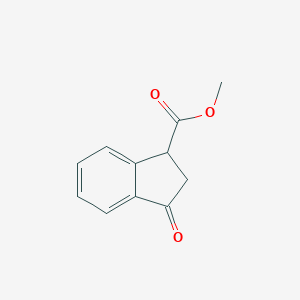
![10-[3-(Dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B56268.png)
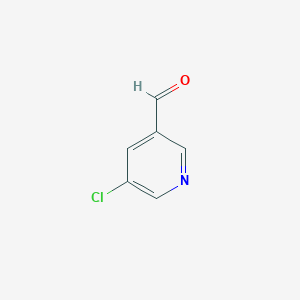
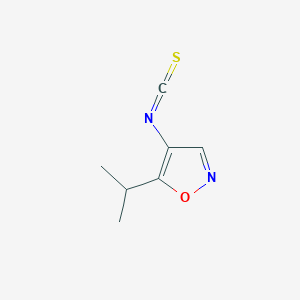
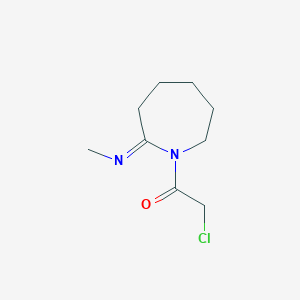
![methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B56276.png)
